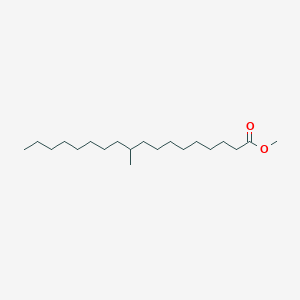

Methyl 10-methyloctadecanoate

Description

Properties

IUPAC Name |

methyl 10-methyloctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-10-13-16-19(2)17-14-11-8-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATERKICZYCBQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339160 | |

| Record name | Methyl 10-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490-19-9 | |

| Record name | Methyl 10-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Methyl 10-Methyloctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methyloctadecanoate is the methyl ester of 10-methyloctadecanoic acid, a branched-chain fatty acid commonly known as tuberculostearic acid. Tuberculostearic acid is a signature lipid component of the cell envelope of Mycobacterium species, including the pathogenic Mycobacterium tuberculosis, and other related actinomycetes. Its unique mid-chain methyl branch imparts specific physicochemical properties to the mycobacterial cell wall, influencing its fluidity, permeability, and interaction with the host immune system. The biosynthesis of this fatty acid is a critical process for these bacteria and represents a potential target for the development of novel anti-mycobacterial therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of 10-methyloctadecanoic acid, detailing the enzymatic reactions, key intermediates, and relevant experimental protocols. It is important to note that the methylation to form the final methyl ester, this compound, is primarily a result of the analytical procedures used for its detection, such as gas chromatography-mass spectrometry (GC-MS), rather than a distinct enzymatic step in its natural biosynthesis.

The Biosynthetic Pathway of 10-Methyloctadecanoic Acid

The biosynthesis of 10-methyloctadecanoic acid is a two-step enzymatic process that modifies oleic acid, an 18-carbon monounsaturated fatty acid. The oleic acid substrate is typically a component of a phospholipid, such as phosphatidylinositol or phosphatidylethanolamine, within the bacterial cell membrane.[1][2] The pathway proceeds as follows:

-

Methylation of Oleoyl-Phospholipid: The first step involves the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the C10 position of the oleoyl (B10858665) acyl chain of a phospholipid. This reaction is catalyzed by a SAM-dependent methyltransferase and results in the formation of a 10-methyleneoctadecanoyl-phospholipid intermediate.[3][4] In different bacteria, this methyltransferase is encoded by genes such as bfaB in some actinomycetes or cfa (cyclopropane fatty acyl phospholipid synthase) and umaA in mycobacteria.[2][3]

-

Reduction of the Methylene Intermediate: The exocyclic double bond of the 10-methylene intermediate is subsequently reduced to a methyl group. This reduction is catalyzed by an FAD-binding, NADPH-dependent oxidoreductase, encoded by the bfaA gene in actinomycetes.[3][4] This final step yields the saturated 10-methyloctadecanoyl-phospholipid.

The resulting 10-methyloctadecanoic acid can then be liberated from the phospholipid for incorporation into other complex lipids of the mycobacterial cell wall or for analysis.

Diagram of the Biosynthesis Pathway of 10-Methyloctadecanoic Acid

Caption: The two-step biosynthesis of 10-methyloctadecanoyl-phospholipid.

Key Enzymes and Their Characteristics

The biosynthesis of 10-methyloctadecanoic acid is orchestrated by two key enzymes: a methyltransferase and a reductase.

| Enzyme Class | Gene Name (Example) | Organism Example | Substrates | Products | Cofactors |

| Methyltransferase | bfaB, cfa, umaA | Actinomycetes, Mycobacterium | Oleoyl-phospholipid, S-adenosyl-L-methionine (SAM) | 10-Methyleneoctadecanoyl-phospholipid, S-adenosyl-L-homocysteine (SAH) | - |

| Reductase | bfaA | Actinomycetes | 10-Methyleneoctadecanoyl-phospholipid | 10-Methyloctadecanoyl-phospholipid | NADPH, FAD |

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes

A common approach to study the enzymes of this pathway is to express them heterologously in a host organism like Escherichia coli.

Workflow for Enzyme Expression and Purification:

Caption: A typical workflow for the heterologous expression and purification of enzymes.

Protocol:

-

Gene Cloning and Transformation: The open reading frames of the genes of interest (bfaA, bfaB, cfa, or umaA) are amplified by PCR and cloned into a suitable E. coli expression vector, often containing an affinity tag (e.g., a polyhistidine-tag) for purification. The resulting plasmid is then transformed into a competent E. coli expression strain.

-

Protein Expression: A single colony of the transformed E. coli is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. The culture is grown with shaking at 37°C until it reaches the mid-logarithmic growth phase. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Protein Purification: After induction, cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted, typically by sonication. The cell lysate is then clarified by centrifugation, and the supernatant containing the soluble protein is subjected to affinity chromatography to purify the tagged protein. The purified protein is then dialyzed against a suitable storage buffer.

In Vitro Enzyme Assays

a) Methyltransferase (BfaB/Cfa/UmaA) Activity Assay:

This assay measures the transfer of a methyl group from SAM to an oleoyl-phospholipid substrate.

Protocol:

-

Reaction Mixture Preparation: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 7.5), a source of oleoyl-phospholipid (e.g., liposomes containing phosphatidylcholine with oleic acid), S-adenosyl-L-methionine (often radiolabeled, e.g., [methyl-¹⁴C]SAM, for detection), and the purified methyltransferase enzyme.

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Product Extraction: The reaction is stopped, and the lipids are extracted using a Bligh-Dyer or similar extraction method.

-

Product Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the radiolabeled product (10-methyleneoctadecanoyl-phospholipid) is visualized by autoradiography and quantified by scintillation counting.

b) Reductase (BfaA) Activity Assay:

This assay measures the NADPH-dependent reduction of the 10-methylene intermediate.

Protocol:

-

Substrate Preparation: The 10-methyleneoctadecanoyl-phospholipid substrate can be generated in a scaled-up methyltransferase reaction.

-

Reaction Mixture Preparation: The reaction mixture includes a suitable buffer, the 10-methyleneoctadecanoyl-phospholipid substrate, NADPH, and the purified reductase enzyme.

-

Reaction Monitoring: The activity of the reductase can be monitored spectrophotometrically by following the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.

-

Product Confirmation: The formation of 10-methyloctadecanoyl-phospholipid can be confirmed by extracting the lipids and analyzing them by GC-MS after hydrolysis and derivatization to fatty acid methyl esters (FAMEs).

Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS

This is the standard method for identifying and quantifying 10-methyloctadecanoic acid in bacterial cultures or from in vitro assays.

Workflow for FAME Analysis:

Caption: A general workflow for the analysis of fatty acids as their methyl esters.

Protocol:

-

Lipid Extraction: Total lipids are extracted from the sample using a solvent mixture such as chloroform:methanol (B129727).

-

Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) with a base (e.g., methanolic NaOH) to release the fatty acids from the phospholipids. The free fatty acids are then esterified to their corresponding FAMEs using an acidic catalyst (e.g., BF₃ in methanol or acidic methanol).

-

Extraction and Analysis: The FAMEs are extracted into an organic solvent and analyzed by GC-MS. This compound is identified by its characteristic retention time and mass spectrum compared to an authentic standard.

Regulation of the Biosynthetic Pathway

The regulation of 10-methyloctadecanoic acid biosynthesis is not yet fully elucidated. However, it is likely that the expression of the biosynthetic genes (bfaA/B or cfa/umaA) is coordinated with the overall regulation of fatty acid and lipid metabolism in the cell. In Mycobacterium tuberculosis, fatty acid biosynthesis is known to be regulated by transcriptional regulators such as FasR.[5] The expression of these genes may also be influenced by environmental cues that affect the composition and physical properties of the cell membrane, such as temperature and nutrient availability. Further research is needed to fully understand the specific regulatory networks governing this important biosynthetic pathway.

Conclusion

The biosynthesis of 10-methyloctadecanoic acid is a specialized pathway in mycobacteria and related organisms that plays a crucial role in shaping the unique architecture of their cell walls. Understanding the enzymes and mechanisms involved in this pathway is of fundamental scientific interest and offers promising avenues for the development of new therapeutic strategies against tuberculosis and other mycobacterial diseases. The experimental approaches outlined in this guide provide a framework for researchers to further investigate this fascinating biosynthetic pathway.

References

- 1. Regulation of antibiotic biosynthesis in actinomycetes: Perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic and chemical control of tuberculostearic acid production in Mycobacterium avium subspecies paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. FasR Regulates Fatty Acid Biosynthesis and Is Essential for Virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Mycobacterial Signature: The Discovery and Isolation of Tuberculostearic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tuberculostearic acid, or (R)-10-methyloctadecanoic acid, stands as a hallmark lipid component of Mycobacterium tuberculosis and related actinomycetes. Its unique branched-chain structure has made it a significant biomarker for the detection of tuberculous meningitis and pulmonary tuberculosis. This technical guide delves into the historical discovery and isolation of tuberculostearic acid, providing a detailed look at the original experimental protocols and contrasting them with modern analytical techniques. Furthermore, it outlines the biosynthetic pathway of this crucial fatty acid, offering insights for researchers in microbiology and drug development.

The Initial Discovery: A Look Back at 1929

The first successful isolation and characterization of tuberculostearic acid were reported in 1927 by R.J. Anderson and E. Chargaff from the acetone-soluble fat of tubercle bacilli.[1][2] Their pioneering work, published in the Journal of Biological Chemistry in 1929, laid the groundwork for understanding the unique lipid chemistry of Mycobacterium tuberculosis.

Original Experimental Protocol of Anderson and Chargaff (1929)

The following protocol is a reconstruction based on available descriptions of their work. The exact quantities and certain procedural nuances are based on the scientific standards of the era.

Objective: To isolate and purify the saturated fatty acids from the acetone-soluble lipid fraction of Mycobacterium tuberculosis.

Methodology:

-

Extraction of Acetone-Soluble Fat: A large batch of tubercle bacilli was exhaustively extracted with acetone (B3395972). The acetone was then evaporated to yield a crude, brownish, semi-solid fat.

-

Saponification: The crude fat was saponified by refluxing with an alcoholic solution of potassium hydroxide (B78521). This process hydrolyzes the fatty acid esters into free fatty acids and glycerol.

-

Separation of Fatty Acids: The resulting soap solution was diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free fatty acids. The fatty acid mixture was then extracted with ether.

-

Lead-Salt Precipitation: The ether solution of fatty acids was treated with a solution of lead acetate. This step was crucial for separating saturated from unsaturated fatty acids, as the lead salts of saturated fatty acids are insoluble in alcohol.

-

Fractional Distillation of Methyl Esters: The purified saturated fatty acids were esterified, likely by refluxing with methanol (B129727) and a mineral acid catalyst, to form their methyl esters. This mixture of methyl esters was then subjected to fractional distillation under reduced pressure to separate the different fatty acids based on their boiling points.

-

Crystallization and Purification: Fractions containing tuberculostearic acid were further purified by repeated crystallization from organic solvents at low temperatures.

Quantitative Data from the Original Discovery

The following table summarizes the key quantitative findings reported by Anderson and Chargaff, providing a glimpse into the characteristics of tuberculostearic acid as they first observed it.

| Property | Value Reported by Anderson & Chargaff (1929) |

| Melting Point | 10.5-11.5 °C |

| Optical Rotation | Levorotatory |

| Elemental Analysis | Consistent with the formula C19H38O2 |

Modern Techniques for the Isolation and Analysis of Tuberculostearic Acid

While the foundational principles of lipid extraction and analysis remain, modern techniques offer vastly improved sensitivity, specificity, and speed. The current gold standard for the analysis of tuberculostearic acid is gas chromatography-mass spectrometry (GC-MS).

Modern Experimental Protocol: GC-MS Analysis

Objective: To extract, derivatize, and quantify tuberculostearic acid from a culture of Mycobacterium species.

Methodology:

-

Harvesting and Saponification: Bacterial cells are harvested from culture by centrifugation. The cell pellet is then saponified by heating in a solution of sodium hydroxide in methanol. This breaks open the cells and hydrolyzes the lipids.[3]

-

Methylation: The saponified fatty acids are converted to their fatty acid methyl esters (FAMEs) by heating with a methylating agent, such as boron trifluoride in methanol.[3]

-

Extraction: The FAMEs are extracted from the aqueous methanolic solution into an organic solvent, typically a mixture of hexane (B92381) and methyl-tert-butyl ether.[3]

-

Washing: The organic extract is washed with a dilute base solution to remove any remaining acidic residues.[3]

-

Analysis by GC-MS: The final organic extract containing the FAMEs is injected into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their volatility and retention time on the GC column, and the mass spectrometer provides definitive identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[4]

The Biosynthesis of Tuberculostearic Acid

Tuberculostearic acid is synthesized in mycobacteria from oleic acid through a two-step enzymatic process. This pathway involves two key enzymes: BfaB, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, and BfaA, a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase.

First, the methyltransferase BfaB utilizes SAM as a methyl donor to add a methyl group to the double bond of oleic acid, forming an intermediate called 10-methylene stearate. Subsequently, the oxidoreductase BfaA reduces the methylene (B1212753) group to a methyl group, yielding the final product, tuberculostearic acid.

Below is a diagram illustrating this biosynthetic pathway.

Caption: Biosynthesis of Tuberculostearic Acid from Oleic Acid.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of both the historical and modern experimental procedures for the isolation and identification of tuberculostearic acid.

Anderson and Chargaff's Isolation Workflow (1929)

Caption: Historical workflow for the isolation of tuberculostearic acid.

Modern GC-MS Analysis Workflow

Caption: Modern workflow for the analysis of tuberculostearic acid.

Conclusion

The journey from the initial discovery of tuberculostearic acid by Anderson and Chargaff to its routine detection by modern analytical methods highlights the significant advancements in biochemical research. Understanding both the historical context of its isolation and the intricacies of its biosynthesis provides a comprehensive foundation for researchers. As a unique and abundant component of the mycobacterial cell envelope, tuberculostearic acid remains a critical area of study for the development of new diagnostic tools and therapeutic strategies against tuberculosis.

References

Technical Guide: Physicochemical Properties of Methyl 10-methyloctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methyloctadecanoate, a branched-chain fatty acid methyl ester, is a compound of interest in various scientific domains, including lipidomics and the study of bacterial cell walls. Understanding its physicochemical properties is fundamental for its application in research and development, particularly in areas such as analytical standard development, drug delivery systems, and as a biomarker. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents this information in a clear and accessible format.

Core Physicochemical Properties

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C20H40O2 | [1][2] |

| Molecular Weight | 312.53 g/mol | [2] |

| CAS Number | 2490-19-9 | [1][2] |

| Physical State | Solid | [2] |

| Purity | >98% (as commercially available) | [2] |

| Synonyms | Methyl tuberculostearate, Tuberculostearic acid methyl ester | [2] |

| Computed XLogP3 | 8.8 | [1] |

| Computed Topological Polar Surface Area | 26.3 Ų | [1] |

Caption: Summary of the general and computed physicochemical properties of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of specifically this compound are not extensively published. However, standard methodologies for fatty acid methyl esters (FAMEs) are well-established and can be applied. The following sections describe generalized protocols for determining key physicochemical parameters.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and is the temperature at which it transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Caption: General workflow for determining the melting point of a solid organic compound.

Boiling Point Determination (Gas Chromatography)

For high molecular weight compounds like long-chain FAMEs, boiling point is often determined by simulated distillation using gas chromatography (GC), as distillation at atmospheric pressure can lead to decomposition.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or heptane).

-

GC System: A gas chromatograph equipped with a non-polar capillary column and a flame ionization detector (FID) is used.

-

Calibration: The GC system is calibrated using a mixture of n-alkanes with known boiling points covering a wide range. This creates a calibration curve of retention time versus boiling point.

-

Analysis: The prepared sample is injected into the GC. The retention time of the this compound peak is recorded.

-

Boiling Point Calculation: The boiling point of the analyte is determined by comparing its retention time to the calibration curve.

Caption: General workflow for determining the boiling point of a FAME using gas chromatography.

Density Determination (Vibrating Tube Densimeter)

The density of a substance is its mass per unit volume. For liquids (or molten solids), a vibrating tube densimeter provides a precise measurement.

Methodology:

-

Sample Preparation: If the sample is a solid at room temperature, it must be melted by heating to a temperature above its melting point.

-

Apparatus: A calibrated vibrating tube densimeter is used. The instrument measures the oscillation period of a U-shaped tube filled with the sample.

-

Measurement: The molten sample is introduced into the oscillating tube, which is maintained at a constant temperature.

-

Calculation: The density is calculated from the oscillation period, based on the instrument's calibration constants. Measurements are typically performed at various temperatures to determine the temperature dependence of the density.

Solubility Assessment

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For long-chain fatty acid esters like this compound, solubility is generally low in polar solvents and high in non-polar organic solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane, chloroform) are chosen.

-

Procedure: A known amount of this compound is added to a specific volume of each solvent at a constant temperature. The mixture is agitated (e.g., by stirring or sonication) for a set period.

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Quantification (Optional): For quantitative measurement, the saturated solution is filtered, and the concentration of the dissolved solute is determined using an appropriate analytical technique (e.g., GC or HPLC after solvent evaporation and redissolution).

Based on its structure, this compound is expected to be soluble in non-polar organic solvents such as hexane, heptane, and chloroform, and sparingly soluble in polar solvents like water.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct biological activity or involvement in specific signaling pathways for this compound. Its primary significance in a biological context is as a component of the cell walls of certain bacteria, such as Mycobacterium tuberculosis, where its parent fatty acid, tuberculostearic acid, is found.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and outlines the standard experimental methodologies for their determination. While specific experimental data for some properties remain to be published, the information and protocols presented here offer a valuable resource for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize the physicochemical profile of this compound.

References

Natural Sources of Methyl 10-methyloctadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methyloctadecanoate is the methyl ester of 10-methyloctadecanoic acid, a saturated branched-chain fatty acid. In the scientific literature, 10-methyloctadecanoic acid is more commonly known as tuberculostearic acid (TBSA). TBSA is a well-established biomarker for certain bacteria, particularly those belonging to the phylum Actinobacteria. Its presence and relative abundance are key chemotaxonomic markers used in the identification of these microorganisms. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its precursor, tuberculostearic acid, and details the experimental protocols for its analysis and the underlying biosynthetic pathways.

Natural Sources of 10-Methyloctadecanoic Acid (Tuberculostearic Acid)

The primary natural sources of 10-methyloctadecanoic acid are bacteria, particularly species within the genus Mycobacterium and other related Actinomycetes. It is a significant component of their cellular lipids.

Bacterial Sources

-

Mycobacterium species: Tuberculostearic acid is a characteristic fatty acid found in most species of Mycobacterium, including both pathogenic and non-pathogenic strains. It is a major component of the phospholipids (B1166683) in the mycobacterial plasma membrane.[1] Its presence is so distinctive that it is often used as a chemical marker for the detection and identification of mycobacteria.[2] Notably, Mycobacterium gordonae is an exception, as it does not produce tuberculostearic acid.[2]

-

Other Actinomycetes: Besides Mycobacterium, TBSA has been identified in other genera of the order Actinomycetales, such as some Corynebacterium species.

The function of tuberculostearic acid in the bacterial cell membrane is linked to the regulation of membrane fluidity and spatial organization.[3][4] It plays a crucial role in controlling the lateral partitioning of the mycobacterial membrane, which is essential for the pathogen's survival.[5][6]

Quantitative Abundance of 10-Methyloctadecanoic Acid

The concentration of 10-methyloctadecanoic acid can vary among different bacterial species and is influenced by culture conditions. It is often reported as a percentage of the total fatty acids.

| Bacterial Species | Relative Abundance of 10-Methyloctadecanoic Acid (% of Total Fatty Acids) | Reference |

| Mycobacterium species (general) | 10 - 20% | [7] |

| Mycobacterium tuberculosis | Present, a major fatty acid | [2][8] |

| Mycobacterium xenopi | 18.46% | [7] |

| Mycobacterium avium complex | Present, a major fatty acid | [2][8] |

| Mycobacterium phlei | Present | [9] |

| Mycobacterium smegmatis | Present | [9] |

| Mycobacterium leprae | Present | [9] |

Biosynthesis of 10-Methyloctadecanoic Acid

The biosynthesis of 10-methyloctadecanoic acid in mycobacteria is a two-step enzymatic process that modifies oleic acid, an unsaturated fatty acid.[9]

-

Methylation: The process begins with the methylation of an oleic acid residue within a phospholipid. An S-adenosyl-L-methionine (SAM)-dependent methyltransferase, known as BfaB or Cfa, transfers a methyl group to the 10th carbon of the oleic acid chain.[5][6] This creates a 10-methylene-octadecanoyl intermediate.[9]

-

Reduction: The methylene (B1212753) intermediate is then reduced by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, BfaA, to form the final saturated 10-methyloctadecanoyl group (tuberculostearoyl group).[5]

Experimental Protocols: Analysis of this compound

The standard method for analyzing bacterial fatty acids, including 10-methyloctadecanoic acid, involves the extraction of total lipids, followed by saponification and methylation to produce fatty acid methyl esters (FAMEs). These FAMEs are then analyzed by gas chromatography-mass spectrometry (GC-MS). The MIDI Sherlock Microbial Identification System is a commonly used automated system for this purpose.[10][11]

I. Bacterial Culture and Harvesting

-

Culture: Grow the bacterial strain in a suitable liquid medium (e.g., Tryptic Soy Broth for many actinomycetes, Middlebrook 7H9 for mycobacteria) under optimal conditions (e.g., temperature, shaking) to the late logarithmic or early stationary phase of growth.[9][12] For solid media, use an appropriate agar (B569324) (e.g., Trypticase Soy Broth Agar).[10]

-

Harvesting:

-

Liquid Culture: Centrifuge the culture to pellet the bacterial cells. Discard the supernatant.

-

Solid Culture: Harvest approximately 40 mg of bacterial cells from the agar surface using a sterile loop.[10]

-

II. Saponification and Methylation to FAMEs (Adapted from MIDI Sherlock Protocol)

This procedure should be performed in a chemical fume hood.

-

Saponification:

-

Add 1.0 ml of saponification reagent (45g sodium hydroxide, 150ml methanol, and 150ml distilled water) to the bacterial pellet in a clean glass tube.[10]

-

Securely seal the tube with a Teflon-lined cap.

-

Vortex briefly and heat in a boiling water bath for 5 minutes.

-

Vortex vigorously for 5-10 seconds and return to the boiling water bath for a total of 30 minutes.[10]

-

-

Methylation:

-

Extraction:

-

Cool the tube to room temperature.

-

Add 1.25 ml of extraction solvent (1:1 hexane/methyl tert-butyl ether).[10]

-

Recap and gently tumble on a rotator for approximately 10 minutes.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper organic phase (containing the FAMEs) to a clean GC vial.

-

-

Base Wash (Optional Cleanup):

-

Add approximately 3 ml of a dilute NaOH solution (e.g., 0.3 M) to the extracted organic phase.

-

Recap and tumble for 5 minutes.

-

After phase separation, transfer the upper organic phase to a new GC vial for analysis.[10]

-

III. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.

-

Column: A non-polar or mid-polar capillary column is typically used, such as a DB-5MS or HP-5ms (phenyl methyl silicone).[13]

-

Injection: Inject a small volume (e.g., 1 µl) of the FAME extract into the GC inlet.

-

GC Oven Program (Example):

-

Mass Spectrometry:

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Scan a mass range appropriate for FAMEs (e.g., m/z 45-400).[14]

-

-

Identification: this compound is identified based on its retention time and its characteristic mass spectrum compared to a known standard or a spectral library.

References

- 1. Cellular fatty acid composition (MIDI) [uv.es]

- 2. Constitutive fatty acid and enzyme profiles of Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Fatty acid composition of mycobacterial lipids as an index of pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. gcms.cz [gcms.cz]

- 11. gcms.cz [gcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Biological Role of Tuberculostearic Acid in Mycobacteria

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of Methyl 10-methyloctadecanoate and its biologically active form, 10-methyloctadecanoic acid, commonly known as Tuberculostearic Acid (TBSA). TBSA is a saturated, methyl-branched fatty acid that is a significant and characteristic component of lipids in bacteria belonging to the order Actinomycetales, including the genus Mycobacterium[1]. First isolated from Mycobacterium tuberculosis in 1927, it has since become a crucial diagnostic marker for tuberculosis[1][2][3]. This guide elucidates its biosynthesis, its fundamental role in mycobacterial physiology, particularly in membrane organization, and the experimental methodologies used for its study.

Biosynthesis of Tuberculostearic Acid (TBSA)

Tuberculostearic acid (19:0Me10) is synthesized from oleic acid (18:1Δ9), a common unsaturated fatty acid[4][5]. The conversion is a two-step process catalyzed by a pair of enzymes, often encoded by genes within a conserved operon[5][6][7].

-

Methylation: The first step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the double bond of an oleic acid substrate, forming a 10-methylene octadecanoic acid intermediate[5][6]. This reaction is catalyzed by a SAM-dependent methyltransferase. This enzyme has been identified as Cfa in M. smegmatis and BfaB in M. avium subspecies paratuberculosis[2][4][6].

-

Reduction: The second step is the reduction of the exocyclic methylene (B1212753) group of the intermediate to a methyl group, yielding the final product, 10-methyloctadecanoic acid[5]. This reaction requires a reducing agent, typically NADPH, and is catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, identified as BfaA[5][6][8].

The heterologous expression of both the methyltransferase (bfaB) and the oxidoreductase (bfaA) is necessary and sufficient for TBSA production in Escherichia coli[6].

Biological Role in Mycobacterial Physiology

TBSA is not merely a structural component but an active controller of membrane architecture and cellular homeostasis. It is found esterified in major membrane phospholipids, including phosphatidylinositols (PI), phosphatidylethanolamines (PE), and phosphatidylinositol mannosides (PIMs)[4][7][9].

Control of Membrane Compartmentalization

Recent studies have revealed that TBSA's primary role is to control the lateral compartmentalization of the mycobacterial plasma membrane[2][4]. Mycobacteria possess a discrete region within their plasma membrane known as the intracellular membrane domain (IMD). The IMD is distinct from the plasma membrane associated with the cell wall (PM-CW) and functions as a biosynthetic hub, enriched with enzymes essential for growth and homeostasis[4][7].

In actively growing, rod-shaped mycobacteria, the IMD is localized at the subpolar regions, which are the sites of cell elongation[4][7]. TBSA is critical for maintaining this specific localization. In the absence of TBSA, such as in a cfa deletion mutant (Δcfa), the restoration of the subpolar IMD is delayed after exposure to membrane-fluidizing agents like dibucaine[4][10]. This demonstrates that TBSA directly contributes to the lateral partitioning of the membrane, ensuring that key biosynthetic processes are correctly localized.

Impact on Growth and Stress Resilience

The proper organization of the IMD is linked to efficient cell growth. Consequently, the disruption of IMD localization in TBSA-deficient mutants leads to delayed outgrowth and recovery after bacteriostatic stress[4][10]. While TBSA is not essential for viability in standard laboratory conditions, it provides a significant advantage for recovery from membrane damage and maintaining robust growth. This role is crucial for the pathogen's ability to adapt and survive within the host, where it encounters various membrane-perturbing stresses[10].

Quantitative Data Summary

Quantitative lipidomic analyses have been instrumental in elucidating the impact of TBSA on the overall lipid composition of mycobacteria. Furthermore, chemical inhibition studies have provided tools to control its production.

Table 1: Effect of cfa Gene Deletion on Fatty Acid Composition in M. smegmatis

| Fatty Acid Species | Wild-Type Strain (Relative Abundance) | Δcfa Mutant (Relative Abundance) | Observation | Reference |

| Oleic Acid (C18:1) | Lower | Significantly Higher | Accumulation of the precursor substrate. | [4][10] |

| Tuberculostearic Acid (TBSA) | Abundant | Absent | Complete loss of the final product. | [4][10] |

Table 2: Chemical Inhibition of TBSA Production

| Organism | Inhibitor | Effective Concentration | Effect | Reference |

| M. avium subsp. paratuberculosis | Pivalic Acid | 0.5 mg/mL | Inhibition of TBSA production and growth. | [6][8] |

| M. smegmatis | Pivalic Acid | > 0.5 mg/mL | Higher concentration needed for inhibition. | [6][8] |

Experimental Protocols & Workflows

The study of TBSA involves a combination of genetic, biochemical, and analytical techniques.

Protocol: Lipid Extraction and FAME Analysis by GC-MS

This protocol is used to quantify the fatty acid composition of mycobacterial cells.

-

Cell Culture and Harvest: Grow mycobacterial strains (e.g., wild-type and mutants) to mid-log phase in an appropriate liquid medium (e.g., Middlebrook 7H9). Harvest cells by centrifugation and wash with phosphate-buffered saline.

-

Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform:methanol (e.g., 2:1, v/v) and stir overnight to extract total lipids. Separate the phases by adding water, and collect the lower organic phase containing the lipids[11].

-

Saponification: Dry the lipid extract under a stream of nitrogen. Add a strong base (e.g., NaOH in methanol) and heat to hydrolyze the ester linkages, releasing free fatty acids.

-

Methylation: Acidify the sample and extract the free fatty acids into an organic solvent. Add a methylating agent (e.g., BF₃-methanol) and heat to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Extract the FAMEs and analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS). Identify this compound by its characteristic retention time and mass spectrum. Quantify by comparing peak areas to an internal standard.

Workflow: Genetic Screen to Identify TBSA Function

The role of TBSA in membrane compartmentalization was discovered through an unbiased genetic screen.

Conclusion and Future Directions

This compound, as the analytical derivative of Tuberculostearic Acid, is more than a simple biomarker for mycobacteria. TBSA is a key physiological molecule that actively controls the spatial organization of the plasma membrane, ensuring the proper localization of biosynthetic hubs and enabling robust growth and resilience to stress[4][10]. Its unique structure and genus-specific prevalence make its biosynthetic pathway an attractive target for the development of new anti-mycobacterial agents. Future research may focus on further elucidating how the physical properties imparted by TBSA translate into the stabilization of membrane domains and exploring whether this lipid plays a more direct role in host-pathogen interactions and virulence.

References

- 1. Tuberculostearic acid - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - Lookchem [lookchem.com]

- 4. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Genetic and chemical control of tuberculostearic acid production in Mycobacterium avium subspecies paratuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting Lipid Esterases in Mycobacteria Grown Under Different Physiological Conditions Using Activity-based Profiling with Tetrahydrolipstatin (THL) - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 10-methyloctadecanoate: A Key Component of Bacterial Cell Membranes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 10-methyloctadecanoate is the methyl ester form of 10-methyloctadecanoic acid, a branched-chain fatty acid (BCFA) commonly known as tuberculostearic acid (TBSA). This lipid component is a significant and often characteristic constituent of the cell membranes of several bacterial genera, most notably Mycobacterium, as well as other Actinomycetales such as Nocardia and Streptomyces. The presence and relative abundance of this mid-chain methyl-branched fatty acid play a crucial role in modulating the physical properties of the bacterial cell membrane, thereby influencing the organism's survival, adaptation to environmental stresses, and pathogenesis. This technical guide provides a comprehensive overview of this compound as a component of bacterial cell membranes, detailing its abundance, biosynthesis, function, and the experimental protocols for its analysis.

Data Presentation: Quantitative Abundance of 10-Methyloctadecanoic Acid

The concentration of 10-methyloctadecanoic acid can vary significantly between different bacterial species and is influenced by environmental conditions. The following tables summarize the quantitative data available in the literature.

| Bacterial Genus/Species | Total Fatty Acid Content (%) | Reference(s) |

| Mycobacterium spp. | 10 - 20% | [1] |

| Nocardiopsis | 10% | [2] |

Table 1: Relative Abundance of 10-Methyloctadecanoic Acid in Total Fatty Acids. This table shows the percentage of 10-methyloctadecanoic acid relative to the total fatty acid content in select bacterial genera.

| Phospholipid Species | Molar Percentage (mol%) | Bacterial Species | Reference(s) |

| PI 16:0_19:0 (TSA) | 70.7% (average) | Mycobacterium tuberculosis complex | [3] |

| PE 16:0_19:0 (TSA) | 31.9% (average) | Mycobacterium tuberculosis complex | [3] |

Table 2: Molar Percentage of Tuberculostearic Acid (TSA)-Containing Phospholipids (B1166683). This table details the proportion of specific phospholipids that incorporate 10-methyloctadecanoic acid in the Mycobacterium tuberculosis complex. PI: Phosphatidylinositol, PE: Phosphatidylethanolamine.

| Environmental Condition | Change in 10-Methyloctadecanoic Acid Content | Bacterial Species | Reference(s) |

| Temperature below 20°C | Decrease | Mycobacterium phlei | [4] |

| Acidic/Alkaline pH | Important for adaptation | Listeria monocytogenes (general BCFAs) | [5] |

Table 3: Influence of Environmental Factors on Branched-Chain Fatty Acid Content. This table highlights the impact of temperature and pH on the abundance of 10-methyloctadecanoic acid and other branched-chain fatty acids.

Biosynthesis of 10-Methyloctadecanoic Acid

The biosynthesis of 10-methyloctadecanoic acid from the monounsaturated fatty acid, oleic acid (18:1Δ9), is a two-step enzymatic process. This pathway is crucial for the production of this signature fatty acid in mycobacteria.

The first step in this pathway is the methylation of an oleic acid residue within a phospholipid molecule. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BfaB, which transfers a methyl group from SAM to the Δ9 double bond of oleic acid, forming a methylene (B1212753) intermediate. Subsequently, the flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, BfaA, reduces the methylene group to a methyl group using NADPH as a reductant, yielding the final product, 10-methyloctadecanoyl-phospholipid.

Role in Bacterial Cell Membranes

This compound, as a derivative of TBSA, is integral to the structure and function of the bacterial cell membrane. The methyl branch at the C10 position disrupts the ordered packing of the acyl chains in the lipid bilayer. This steric hindrance lowers the phase transition temperature of the membrane, thereby increasing membrane fluidity. This adaptation is particularly crucial for bacteria to maintain membrane function and integrity in response to environmental stresses, such as changes in temperature and pH. In Mycobacterium, TBSA has been shown to be essential for controlling the compartmentalization of the cell membrane, which is vital for processes such as cell growth and division.

Experimental Protocols

The standard method for the analysis of this compound and other fatty acid components of bacterial membranes is Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Lipid Extraction

A modified Bligh-Dyer method is commonly employed for the total lipid extraction from bacterial cells.

Workflow for Lipid Extraction

Protocol:

-

Harvest bacterial cells by centrifugation to obtain a cell pellet.

-

To the cell pellet, add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio).

-

Thoroughly mix the suspension by vortexing or sonication to disrupt the cells and solubilize the lipids.

-

Add an additional volume of chloroform to create a biphasic system.

-

Add water to facilitate phase separation.

-

Centrifuge the mixture to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas to obtain the dried lipid extract.

Saponification and Methylation (FAME Preparation)

The extracted lipids are then saponified to release the fatty acids, which are subsequently methylated to form FAMEs for GC-MS analysis.

Workflow for FAME Preparation

Protocol:

-

To the dried lipid extract, add a solution of sodium hydroxide (B78521) in methanol.

-

Heat the mixture (e.g., at 100°C for 30 minutes) to saponify the lipids, releasing the fatty acids as sodium salts.

-

After cooling, add a solution of hydrochloric acid in methanol.

-

Heat the mixture again (e.g., at 80°C for 10 minutes) to methylate the fatty acids, forming FAMEs.

-

After cooling, add hexane and water to extract the FAMEs into the hexane layer.

-

Vortex the mixture and allow the phases to separate.

-

Collect the upper hexane layer containing the FAMEs.

-

Wash the hexane extract with a dilute solution of sodium hydroxide to remove any remaining acidic residues.

-

Transfer the final hexane extract to a GC vial for analysis.

GC-MS Analysis

The prepared FAMEs are then analyzed by GC-MS to identify and quantify this compound.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: HP-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless or split.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, ramping to 250°C, and holding.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) or full scan mode. Characteristic ions for this compound are monitored for identification and quantification.

Conclusion

This compound, derived from tuberculostearic acid, is a pivotal component of the cell membranes of several bacterial species, particularly within the Actinomycetales. Its presence and concentration are critical for maintaining membrane fluidity and integrity, enabling bacteria to adapt to diverse and often harsh environmental conditions. The well-established biosynthesis pathway and the standardized protocols for its analysis make it an important biomarker for bacterial identification and a potential target for novel antimicrobial drug development. The detailed information provided in this guide serves as a valuable resource for researchers and professionals working in the fields of microbiology, biochemistry, and drug discovery.

References

- 1. Branching Out: Alterations in Bacterial Physiology and Virulence Due to Branched-Chain Amino Acid Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

Enzymatic Synthesis of 10-Methyl Stearic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyl stearic acid, also known as tuberculostearic acid, is a saturated branched-chain fatty acid with significant potential in various industrial and pharmaceutical applications. Its unique physical properties, such as a low melting point and high oxidative stability, make it a desirable target for biotechnological production. This technical guide provides a comprehensive overview of the enzymatic synthesis of 10-methyl stearic acid, focusing on a well-characterized two-step pathway from actinomycetes. This document details the enzymes involved, their substrates, and the successful heterologous expression of this pathway in the oleaginous yeast Yarrowia lipolytica. Detailed experimental protocols for gene cloning, yeast transformation, cultivation, product analysis, and enzyme assays are provided. Furthermore, quantitative data on production yields are summarized, and key logical and experimental workflows are visualized to facilitate a deeper understanding of this biosynthetic process.

Introduction

Branched-chain fatty acids (BCFAs) represent a class of lipids with diverse industrial applications, ranging from lubricants to cosmetics and pharmaceuticals. 10-Methyl stearic acid, a C19 saturated fatty acid with a methyl group at the tenth carbon, is of particular interest due to its favorable physicochemical properties imparted by the mid-chain branch. Traditionally, the production of such specialty fatty acids has relied on complex chemical synthesis routes. However, enzymatic synthesis offers a more sustainable and specific alternative.

This guide focuses on the enzymatic pathway for 10-methyl stearic acid biosynthesis, which has been identified and characterized in bacteria such as Mycobacterium phlei and Thermomonospora curvata.[1] This pathway has been successfully reconstituted in the industrial yeast Yarrowia lipolytica, a robust host for lipid production, demonstrating the potential for scalable biotechnological production of 10-methyl stearic acid.[2][3]

The Enzymatic Pathway for 10-Methyl Stearic Acid Synthesis

The biosynthesis of 10-methyl stearic acid from oleic acid proceeds via a two-step enzymatic cascade.[2][4] The natural substrate for this pathway is a phospholipid-bound oleic acid moiety.

-

Methylation: The first step is the methylation of the Δ9 double bond of an oleoyl (B10858665) group within a phospholipid to form a 10-methylene intermediate. This reaction is catalyzed by a methyltransferase, designated BfaB , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[2] This mechanism is analogous to the formation of cyclopropane (B1198618) rings in other bacteria.

-

Reduction: The second step involves the reduction of the exocyclic double bond of the 10-methylene intermediate to a methyl group, yielding the final product, 10-methyl stearic acid. This saturation is catalyzed by an NADPH-dependent reductase, designated BfaA .[4]

Heterologous Production in Yarrowia lipolytica

The oleaginous yeast Yarrowia lipolytica is an excellent host for the production of fatty acid-derived molecules due to its ability to accumulate high levels of lipids. The co-expression of the bfaA and bfaB genes from Thermomonospora curvata in Y. lipolytica has been shown to successfully produce 10-methyl branched fatty acids.

Quantitative Production Data

Engineered strains of Y. lipolytica expressing the bfaA and bfaB genes have demonstrated significant production of 10-methyl branched fatty acids. The following table summarizes key quantitative findings from these studies.

| Parameter | Value | Reference |

| Maximum 10-Methyl BFA Content (% of Total Fatty Acids) | > 35% | [2][3] |

| Major Products | 10-Methylpalmitate, 10-Methylstearate | [2] |

| Host Strain | Yarrowia lipolytica | [2] |

| Gene Source | Thermomonospora curvata | [2] |

Table 1: Quantitative data for 10-methyl branched fatty acid production in engineered Yarrowia lipolytica.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of 10-methyl stearic acid.

Gene Identification and Cloning

The genes bfaA and bfaB are obtainable from the sequenced genome of Thermomonospora curvata DSM 43183.[1][5][6]

Gene Information:

-

bfaB (Methyltransferase): The gene sequence can be located within the T. curvata genome by homology searches for S-adenosyl-L-methionine-dependent methyltransferases.

-

bfaA (Reductase): The gene sequence can be identified by its proximity to bfaB and homology to NADPH-dependent reductases.

Protocol 1: Cloning of bfaA and bfaB into a Yarrowia lipolytica Expression Vector

-

Primer Design: Design PCR primers with appropriate restriction sites for cloning into a Y. lipolytica expression vector (e.g., a zeta-based vector for genomic integration). The primers should amplify the entire coding sequences of bfaA and bfaB.

-

PCR Amplification: Amplify the bfaA and bfaB genes from T. curvata DSM 43183 genomic DNA using a high-fidelity DNA polymerase.

-

Vector Preparation: Digest the Y. lipolytica expression vector and the PCR products with the chosen restriction enzymes.

-

Ligation: Ligate the digested bfaA and bfaB fragments into the prepared expression vector. It is recommended to place each gene under the control of a strong constitutive promoter, such as the pTEF promoter.

-

Transformation of E. coli: Transform competent E. coli cells (e.g., DH5α) with the ligation mixture and select for positive clones on appropriate antibiotic-containing medium.

-

Plasmid Verification: Isolate plasmid DNA from the selected E. coli colonies and verify the correct insertion of the bfaA and bfaB genes by restriction digest and DNA sequencing.

Yarrowia lipolytica Transformation and Cultivation

Protocol 2: Transformation of Yarrowia lipolytica

This protocol is based on the lithium acetate (B1210297) method.

-

Prepare Competent Cells: Grow the desired Y. lipolytica strain in YPD medium to early-log phase. Harvest the cells by centrifugation, wash with sterile water, and resuspend in a solution of lithium acetate.

-

Transformation: Add the linearized expression vector containing the bfaA and bfaB genes and single-stranded carrier DNA to the competent cells.

-

Heat Shock: Incubate the cell/DNA mixture, then add a PEG solution and incubate further. Perform a heat shock at 37-42°C.

-

Plating: Plate the transformed cells onto a selective minimal medium lacking the appropriate nutrient for auxotrophic selection.

-

Colony PCR: Verify the genomic integration of the expression cassette in the resulting yeast colonies by colony PCR.

Protocol 3: Cultivation of Engineered Y. lipolytica for 10-Methyl Stearic Acid Production

-

Inoculum Preparation: Inoculate a single colony of the engineered Y. lipolytica strain into a rich medium (e.g., YPD) and grow overnight at 28-30°C with shaking.

-

Production Culture: Inoculate a lipid production medium with the overnight culture. A typical lipid production medium has a high carbon-to-nitrogen (C/N) ratio to induce lipid accumulation. A suitable medium composition is as follows:

-

60 g/L Glucose

-

1.5 g/L Yeast Extract

-

0.5 g/L NH₄Cl

-

7 g/L KH₂PO₄

-

5 g/L Na₂HPO₄·12H₂O

-

Trace metals and vitamins

-

-

Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 72-96 hours.

-

Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with sterile water and then lyophilize or freeze at -80°C for subsequent analysis.

Analysis of 10-Methyl Stearic Acid

Protocol 4: Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

-

Lipid Extraction: Resuspend the lyophilized yeast cells in a chloroform:methanol mixture (e.g., 2:1 v/v) and disrupt the cells using glass beads or a sonicator. Centrifuge to pellet the cell debris and collect the supernatant containing the lipid extract.

-

Transesterification: Evaporate the solvent from the lipid extract. Add a solution of methanolic HCl or sodium methoxide (B1231860) and heat to convert the fatty acids in the lipids to their corresponding methyl esters (FAMEs).

-

FAME Extraction: After the reaction, add water and a non-polar solvent (e.g., hexane (B92381) or isooctane) to extract the FAMEs. The upper organic phase contains the FAMEs.

Protocol 5: GC-MS Analysis of FAMEs

-

Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (GC-MS) and a suitable capillary column for fatty acid analysis (e.g., a polar column like a VF-23ms).

-

Injection: Inject a sample of the FAME-containing organic layer into the GC.

-

GC Program: Use a temperature gradient to separate the different FAMEs based on their boiling points and polarity.

-

MS Detection: Use the mass spectrometer to identify the individual FAMEs based on their mass spectra. 10-Methyl stearic acid methyl ester will have a characteristic fragmentation pattern that allows for its unambiguous identification.

-

Quantification: Quantify the amount of 10-methyl stearic acid by comparing its peak area to that of an internal standard and a calibration curve prepared with a 10-methyl stearic acid standard.

In Vitro Enzyme Assays

Protocol 6: BfaB (Methyltransferase) Activity Assay

-

Substrate Preparation: Prepare liposomes containing a phospholipid with an oleoyl group at the sn-2 position (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).

-

Reaction Mixture: In a microplate well, combine a suitable buffer, the phospholipid substrate, S-[Methyl-³H]adenosyl-L-methionine, and the purified BfaB enzyme or cell lysate containing the enzyme.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Extraction: Stop the reaction and extract the lipids using a chloroform:methanol:water partitioning method. The radiolabeled methylated phospholipid will partition into the organic phase.

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

Protocol 7: BfaA (Reductase) Activity Assay

-

Substrate Synthesis: The 10-methylene stearoyl-phospholipid intermediate needs to be synthesized or generated in situ using the BfaB enzyme.

-

Reaction Mixture: In a spectrophotometer cuvette, combine a suitable buffer, the 10-methylene stearoyl-phospholipid substrate, NADPH, and the purified BfaA enzyme or cell lysate.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The rate of NADPH consumption is directly proportional to the reductase activity.

-

Product Confirmation: The formation of 10-methyl stearoyl-phospholipid can be confirmed by extracting the lipids and analyzing them by GC-MS after transesterification.

Conclusion and Future Perspectives

The enzymatic synthesis of 10-methyl stearic acid using the BfaA and BfaB enzymes from Thermomonospora curvata represents a promising route for the bio-based production of this valuable branched-chain fatty acid. The successful expression of this pathway in the industrial yeast Yarrowia lipolytica to high levels highlights the potential for developing a scalable and sustainable manufacturing process.

Future research should focus on optimizing the fermentation process to increase the titer and productivity of 10-methyl stearic acid. Further characterization of the BfaA and BfaB enzymes could enable protein engineering efforts to improve their activity and substrate specificity. Additionally, exploring the regulatory mechanisms of branched-chain fatty acid synthesis in both the native and heterologous hosts could unveil new strategies for metabolic engineering. The information on signaling pathways that regulate the bfa gene expression or the overall fatty acid metabolism leading to 10-methyl stearic acid production is currently limited and presents a key area for future investigation. The development of robust and scalable purification methods for 10-methyl stearic acid from the yeast lipid matrix will also be crucial for its commercialization.

References

- 1. Complete genome sequence of Thermomonospora curvata type strain (B9T) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEGG GENOME: Thermomonospora curvata [kegg.jp]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. genome.jgi.doe.gov [genome.jgi.doe.gov]

- 6. KEGG GENOME: Thermomonospora curvata [kegg.jp]

The Role of Methyl 10-methyloctadecanoate in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methyloctadecanoate, the methyl ester of 10-methyloctadecanoic acid, commonly known as tuberculostearic acid (TBSA), is a signature branched-chain fatty acid predominantly found in the cell envelope of Mycobacterium species, including the primary causative agent of tuberculosis, Mycobacterium tuberculosis. First isolated from M. tuberculosis in 1927, this unique lipid has since become a focal point of research due to its critical role in mycobacterial physiology and its potential as a diagnostic biomarker and therapeutic target.[1] This technical guide provides an in-depth overview of the biosynthesis of TBSA, its physiological functions, its application as a biomarker, and detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is the derivatized form of TBSA, commonly prepared for analytical purposes such as gas chromatography-mass spectrometry (GC-MS). The properties of both TBSA and its methyl ester are summarized below.

| Property | Tuberculostearic Acid (TBSA) | This compound |

| Synonyms | 10-Methyloctadecanoic acid, 10-Methylstearic acid | Methyl tuberculostearate, Tuberculostearic acid methyl ester |

| Molecular Formula | C₁₉H₃₈O₂ | C₂₀H₄₀O₂ |

| Molecular Weight | 298.50 g/mol [1] | 312.53 g/mol [2][3] |

| CAS Number | 542-47-2[1] | 2490-19-9[2] |

| Melting Point | 13.2°C[4] | Not available |

| Appearance | Saturated fatty acid | Solid[3] |

Biosynthesis of Tuberculostearic Acid

The biosynthesis of TBSA in Mycobacterium is a well-defined two-step enzymatic process that utilizes oleic acid as a precursor.[4][5] This pathway involves a methyltransferase and an oxidoreductase.

Step 1: Methylenation of Oleic Acid

The initial step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the double bond of oleic acid (18:1Δ9), which is typically esterified within a phospholipid. This reaction is catalyzed by an S-adenosyl-L-methionine-dependent methyltransferase, forming a 10-methylene octadecanoyl intermediate.[5][6] Several enzymes have been identified to catalyze this step, including Cfa and BfaB.[5][7]

Step 2: Reduction of the Methylene Intermediate

The 10-methylene intermediate is subsequently reduced to form the final product, 10-methyloctadecanoic acid (TBSA). This reduction is carried out by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, such as BfaA, and utilizes NADPH as the reducing agent.[5][6][8]

The genes encoding these enzymes, often found in an operon, are essential for TBSA production.[9][10] For instance, the heterologous expression of the bfaA and bfaB genes in Escherichia coli is sufficient to produce TBSA from oleic acid.[5]

Below is a diagram illustrating the biosynthetic pathway of Tuberculostearic acid.

Caption: Biosynthesis of Tuberculostearic Acid from Oleic Acid.

Physiological Role in Mycobacterium tuberculosis

TBSA is a major constituent of the mycobacterial cell membrane, accounting for up to 20% of the total fatty acids.[4][9] Its presence is crucial for maintaining the structural integrity and fluidity of the cell membrane.

Recent studies have highlighted the role of TBSA in the spatial organization of the mycobacterial plasma membrane. It is instrumental in controlling the lateral partitioning of the membrane and the formation of the intracellular membrane domain (IMD), a distinct region enriched at the poles of the rod-shaped cell.[7][10] The disruption of TBSA synthesis leads to an accumulation of its precursor, oleic acid, and impairs the restoration of the IMD, which can affect cellular processes and growth.[7]

This compound as a Biomarker for Tuberculosis

The unique presence of TBSA in Mycobacterium and a few other related genera makes it an excellent biomarker for the detection of mycobacterial infections, including tuberculosis.[5][9] Since humans do not produce TBSA, its detection in clinical samples is a strong indicator of a mycobacterial presence.[9]

TBSA has been successfully detected in various clinical specimens, most notably sputum, for the diagnosis of pulmonary tuberculosis.[11][12] The detection of TBSA-containing phosphatidylinositols (PIs) is also emerging as a quantitative marker for determining the bacterial burden in infected tissues and cells.[13][14] This approach offers a significant advantage over traditional culture methods, which can take several weeks to yield results.

Quantitative Data on TBSA as a Biomarker

| Parameter | Finding | Reference |

| Abundance in M. tuberculosis | 10-20% of total fatty acids | [9] |

| Detection Limit in Bacterial Culture | ~10² Colony Forming Units (CFUs) | [13] |

| Detection Limit in Cell Culture | ~10³ Colony Forming Units (CFUs) | [13] |

| Amount per Bacterium (estimated) | ~45 amol of PI 16:0_19:0 (TSA) | [13][14] |

| Correlation with CFU | Positive correlation in axenic medium, macrophage cultures, and in vivo models | [15][16] |

| Diagnostic Sensitivity (GC-MS in sputum) | Detected in 63 of 66 smear-negative, culture-positive specimens | [12] |

| Diagnostic Specificity (GC-MS in sputum) | Detected in 1 of 300 smear-negative, culture-negative specimens | [12] |

Experimental Protocols

The gold standard for the detection and quantification of TBSA is Gas Chromatography-Mass Spectrometry (GC-MS). This typically involves the extraction of total lipids from the sample, followed by derivatization to fatty acid methyl esters (FAMEs), including this compound, for analysis.

Lipid Extraction and Saponification

This protocol is adapted from standard methods for preparing mycolic acids and other fatty acids from mycobacterial cultures or clinical samples.[17]

Materials:

-

Mycobacterial cell pellet or sputum sample

-

Saponification reagent: 25% potassium hydroxide (B78521) in methanol:water (1:1, v/v)

-

6 M Hydrochloric acid

-

Chloroform:Methanol (2:1, v/v)

-

Nitrogen gas stream

Procedure:

-

Harvest mycobacterial cells by centrifugation or use a decontaminated sputum sample.

-

Add 2 ml of the saponification reagent to the sample.

-

Incubate at 100°C for 1 hour in a sealed tube to saponify the lipids.

-

Cool the sample to room temperature.

-

Acidify the mixture by adding 1.5 ml of 6 M HCl.

-

Extract the fatty acids by adding 2 ml of chloroform:methanol (2:1) and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Carefully transfer the lower organic phase containing the fatty acids to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids volatile for GC analysis, they are converted to their methyl esters.

Materials:

-

Dried fatty acid extract

-

BF₃-methanol (14% w/v) or methanolic HCl

-

Saturated NaCl solution

Procedure:

-

Add 1 ml of BF₃-methanol to the dried lipid extract.

-

Seal the tube and heat at 100°C for 30 minutes.

-

Cool the sample to room temperature.

-

Add 1 ml of water and 2 ml of hexane to extract the FAMEs.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Wash the hexane extract with 1 ml of saturated NaCl solution.

-

Transfer the final hexane layer to a new vial and evaporate to a small volume under nitrogen.

-

Reconstitute the sample in a suitable volume of hexane for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for FAME analysis (e.g., DB-5MS).

Typical GC-MS Parameters:

-

Injection Mode: Splitless

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

-

Carrier Gas: Helium

-

MS Mode: Electron Ionization (EI)

-

Scan Range: m/z 50-500

-

Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound, such as m/z 312 (molecular ion) and m/z 167.[12]

Below is a diagram of the experimental workflow for TBSA analysis.

Caption: Workflow for the analysis of Tuberculostearic acid.

Conclusion and Future Directions

This compound, as the analytical derivative of TBSA, remains a cornerstone in the study of Mycobacterium tuberculosis. Its well-defined biosynthetic pathway presents potential targets for novel anti-tubercular drugs. Furthermore, its unique presence in mycobacteria continues to be exploited for the development of rapid and sensitive diagnostic tests. Future research will likely focus on refining detection methods for TBSA and its lipid conjugates in easily accessible clinical samples, such as urine or breath, and on elucidating the full spectrum of its physiological roles, which could unveil new therapeutic vulnerabilities of this persistent pathogen. The development of inhibitors for the enzymes in the TBSA biosynthetic pathway, such as BfaA and BfaB, could represent a novel strategy in the fight against tuberculosis.

References

- 1. Tuberculostearic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H40O2 | CID 554138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Genetic and chemical control of tuberculostearic acid production in Mycobacterium avium subspecies paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Genetic and chemical control of tuberculostearic acid production in Mycobacterium avium subspecies paratuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Demonstration of tuberculostearic acid in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diagnosis of pulmonary tuberculosis by detection of tuberculostearic acid in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of Methyl 10-methyloctadecanoate using Gas Chromatography-Mass Spectrometry

Introduction

Methyl 10-methyloctadecanoate, also known as methyl tuberculostearate, is a branched-chain fatty acid methyl ester (FAME) of significant interest in biomedical research, particularly in the study of mycobacteria, including Mycobacterium tuberculosis. Its detection and quantification are crucial for diagnostic purposes and for understanding the biochemistry of these pathogens. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of FAMEs in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Principle

The analysis of fatty acids by GC-MS typically requires a derivatization step to convert the non-volatile fatty acids into their more volatile methyl esters. In this case, the target analyte is already in its methyl ester form. The sample containing this compound is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique fingerprint for the identification of this compound. Quantification can be achieved by comparing the peak area of the analyte to that of an internal standard.

Experimental Protocols

Sample Preparation (Lipid Extraction and Derivatization)

For samples where this compound is part of a lipid mixture (e.g., bacterial cell lysates), a lipid extraction and derivatization to FAMEs is necessary.

Materials:

-

0.9% NaCl solution

-

2 M methanolic NaOH

-

14% Boron trifluoride in methanol (BF₃-methanol)

-

Anhydrous sodium sulfate (B86663)

-

Glass test tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Nitrogen gas evaporator

Protocol:

-

Lipid Extraction (Folch Method):

-

To 1 volume of the sample (e.g., 1 mL of bacterial culture), add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex thoroughly for 15 minutes.

-

Add 1.25 volumes of chloroform and vortex for 1 minute.

-

Add 1.25 volumes of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

-

Derivatization to Fatty Acid Methyl Esters:

-

To the dried lipid extract, add 1 mL of 2 M methanolic NaOH.

-

Cap the tube tightly and heat at 100°C for 5 minutes.